2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
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Overview
Description
This compound is a thiophene derivative, which is a class of compounds that have been of interest to scientists due to their potential biological activity . The empirical formula of this compound is C16H14FNO3S and it has a molecular weight of 319.35 .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction is a condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . It also contains a fluorobenzoyl group and a carboxylic acid group .Chemical Reactions Analysis
As a thiophene derivative, this compound could potentially participate in a variety of chemical reactions. Thiophene derivatives are known to be involved in reactions such as corrosion inhibition and the advancement of organic semiconductors .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the current literature.Scientific Research Applications
Synthesis and Biological Evaluation
A study by Kathiravan, Venugopal, and Muthukumaran (2017) focused on synthesizing novel arylidene derivatives of 5,6-dihydro-4H-cyclopenta[b]-thiophene-2-carboxylic acid. These compounds exhibited significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus, highlighting potential applications in developing new antibacterial agents (Kathiravan, Venugopal, & Muthukumaran, 2017).
Antifungal and Anti-Inflammatory Properties
Radwan, Shehab, and El-Shenawy (2009) synthesized 5-substituted benzo[b]thiophene derivatives with potent anti-inflammatory activity. This research underscores the potential therapeutic applications of these compounds in treating inflammation-related conditions (Radwan, Shehab, & El-Shenawy, 2009).
Luminescent Supramolecular Assemblies
Osterod and colleagues (2001) investigated stilbenecarboxylic acids and dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids, which form hydrogen-bonded complexes with significant photoluminescence properties. These findings may have implications for the development of new materials with specific optical properties (Osterod et al., 2001).
Anticancer and Antitumor Potential
Shams et al. (2010) explored the antitumor activities of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Many of these compounds demonstrated significant inhibitory effects on various human cancer cell lines, suggesting their potential as anticancer agents (Shams et al., 2010).
Applications in Dye and Pigment Industry
Sabnis and Rangnekar (1989) synthesized azo benzo[b]thiophene derivatives and applied them as disperse dyes, highlighting the use of these compounds in textile and pigment industries. The dyes exhibited good coloration and fastness properties on polyester (Sabnis & Rangnekar, 1989).
Future Directions
Properties
IUPAC Name |
2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3S/c16-10-6-2-1-4-8(10)13(18)17-14-12(15(19)20)9-5-3-7-11(9)21-14/h1-2,4,6H,3,5,7H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCLNFRWWDXEMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)O)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201679 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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